molecular formula C10H14N2O B8771240 2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine CAS No. 848580-48-3

2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

Cat. No.: B8771240
CAS No.: 848580-48-3
M. Wt: 178.23 g/mol
InChI Key: OWYLWJWVTYHWJP-UHFFFAOYSA-N
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Description

2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound that features a pyridine ring substituted with an amine group and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved may include inhibition of DNA repair enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the pyridine ring.

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine: Contains a piperidine ring instead of a pyridine ring.

    4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline: Features an aniline group instead of a pyridine ring

Uniqueness

2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is unique due to the presence of both a pyridine ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

848580-48-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H14N2O/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2,(H2,11,12)

InChI Key

OWYLWJWVTYHWJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 550 g (26.7 mmol) 2-(3,6-dihydro-2H-pyran-4-yl)-4-nitro-pyridine in 230 ml tetrahydrofuran and 5 ml glacial acetic acid was added 2.84 g of 10% palladium on charcoal and the mixture was then stirred for 16 h under an atmosphere of hydrogen at room temperature and 1.7 bar pressure. The mixture was then filtered, washing with methanol, and the filtrate concentrated in vacuo. Flash chromatography (methanol/dichloromethane/triethylamine 100/5/1) afforded 4.75 g (100%) 2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a light yellow oil. ES-MS m/e (%): 179 (M+H+, 100).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One

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